Lanreotide
Description
Structure
2D Structure
Properties
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDHBTGHUJUUFI-SCTWWAJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H69N11O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
127984-74-1 (acetate salt) | |
| Record name | Lanreotide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60897514 | |
| Record name | Lanreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1096.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108736-35-2 | |
| Record name | Lanreotide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [cyclo S-S]-3-(2- naphthyl)-D-alanyl-L-cysteinyl-L-tryrosyl-D-tryptophyl-L-lysyl-L-valyl-L- cysteinyl-L-threoninamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Structural Characterization of Lanreotide
Chemical Synthesis Methodologies of Lanreotide
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for constructing this compound. This technique involves anchoring the C-terminal amino acid to an insoluble solid support, typically a resin, and then sequentially adding protected amino acids in a stepwise manner to build the peptide chain. Common protecting group strategies include Fmoc-chemistry, which utilizes Fmoc (9-fluorenylmethyloxycarbonyl) for Nα-protection, and Boc (tert-butyloxycarbonyl) protocols. Resins such as Rink Amide AM resin, Rink Amide MBHA resin, Sieber resin, chloromethylated polystyrene resin, and benzhydryl amine-polystyrene resin have been utilized as solid supports. While SPPS simplifies purification by allowing removal of by-products through simple filtration, challenges include potential for incomplete coupling and deprotection reactions, accumulation of byproducts, and aggregation of growing peptides. Advances like microwave-assisted SPPS have been explored to improve synthesis efficiency, particularly for longer peptide sequences.
Solution-Phase Synthesis Approaches
Solution-phase synthesis (SPS) offers an alternative to SPPS, particularly for large-scale production. Classical SPS involves the coupling of individual amino acids in solution. For longer peptides like this compound, a fragment condensation method is often employed, where shorter peptide fragments are first synthesized and then coupled together in solution. A notable approach for this compound acetate (B1210297) synthesis is the "4+4 strategy," which involves the coupling of two suitably protected tetrapeptide fragments. This strategy has been found to be economical and industrially applicable, providing the desired molecule in good yield and purity by avoiding expensive resins and reagents associated with SPPS. A key advantage of SPS is the ability to deprotect and purify intermediate products, leading to high purity final peptides. However, SPS can be characterized by longer reaction times compared to SPPS.
Combined Solid- and Solution-Phase Synthesis Strategies
Hybrid approaches that combine both solid-phase and solution-phase synthesis methodologies have been developed for this compound. One such "fragmentation approach" involves synthesizing a dipeptide fragment using liquid-phase synthesis and a hexapeptide resin using solid-phase synthesis, followed by their condensation to obtain the linear this compound peptide resin. This combined strategy aims to leverage the advantages of both methods, such as improved crude product purity and increased final product yield, thereby potentially lowering preparation costs.
Synthesis and Characterization of this compound Epimers
During peptide synthesis, particularly with activated amino acids, epimeric impurities (isomers) can arise due to racemization. The efficient chemical synthesis and characterization of these epimers are crucial for their correct identification and for understanding their biological activities. On-resin synthesis, combining SPPS with rapid disulfide closure methods, has been successfully employed to synthesize various possible epimers of this compound, achieving high conversion yields (typically >90%). Analytical methods have been developed to separate and profile these epimeric impurities. Structure-activity relationship (SAR) studies on this compound epimers have shown that while most epimers may exhibit compromised antiproliferative activity, certain epimers, such as the P7 epimer, can retain antiproliferative activity and serum stability comparable to the this compound active pharmaceutical ingredient (API).
Advanced Analytical and Spectroscopic Characterization for Research
The comprehensive characterization of this compound and its formulations relies on a suite of advanced analytical and spectroscopic techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as pulsed field gradient diffusion-ordered spectroscopy (PFG-DOSY) and magic-angle spinning (MRI/HR-MAS) NMR spectroscopy are employed to characterize the supramolecular self-assembly and molecular mobility of this compound formulations, providing insights into peptide diffusion coefficients and hydrodynamic radii of assemblies.
Vibrational Spectroscopies: Fourier transform infrared (FTIR) and FT-Raman spectroscopies are used to analyze the molecular conformation and structure of this compound.
Microscopy:
Scanning Electron Microscopy (SEM): This technique is a standard method for characterizing the supramolecular self-assembly of this compound, particularly its nanotube formation.
Atomic Force Microscopy (AFM): AFM imaging is integrated with NMR spectroscopy to reconstruct the supramolecular folding of this compound.
Cryoelectron Microscopy (Cryo-EM): Cryo-EM is a powerful tool for determining the atomic structure of this compound nanotubes, revealing detailed molecular conformations and packing arrangements within the self-assembled structures.
Chromatography:
High-Performance Liquid Chromatography (HPLC): Reverse-Phase HPLC (RP-HPLC) is routinely used for purity analysis and purification of this compound and its epimers.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This hyphenated technique is employed for detailed analysis and identification of peptides and their impurities.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS is utilized for the sensitive and accurate quantification of this compound in biological matrices, such as plasma, and is applied in pharmacokinetic studies.
Scattering Techniques:
Small-angle X-ray scattering (SAXS): SAXS is used to characterize the well-defined radius and wall thickness of this compound nanotubes, providing insights into their packing parameters.
Other Analytical Methods:
X-ray Crystallography: X-ray crystal structure analysis of this compound derivatives provides high-resolution insights into their molecular organization.
Computational Studies: Techniques like molecular docking and molecular dynamics (MD) simulations are used to elucidate the binding interactions of this compound and its epimers with target receptors, such as somatostatin (B550006) receptors (SSTR2).
Predicted Collision Cross Section (CCS): Values for this compound adducts can be predicted using computational tools like CCSbase, aiding in structural characterization.
Structural Elucidation Techniques
The comprehensive structural elucidation of this compound has been achieved through a combination of advanced analytical and spectrophotometric techniques. Amino acid analysis (AAA), amino acid sequencing, and mass spectrometry (MS) are fundamental methods employed to characterize the peptide's primary structure and composition. Mass spectrometry, in particular, is utilized for identification and characterization of the drug substance.
For higher-order structural determination, Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role. NMR studies of this compound in organic solvents have characterized its monomer conformation as a β-hairpin, stabilized by the disulfide bridge, and have detected a strong interaction between the D-Tryptophan (D-Trp) and Lysine (Lys) residues within the β-turn. More recently, pulsed field gradient (PFG) diffusion-ordered spectroscopy (DOSY) magic-angle spinning NMR has been applied to characterize the supramolecular self-assembly and molecular mobility within this compound Autogel formulations, allowing for the determination of diffusion coefficients and hydrodynamic radii of aggregates.
Cryo-electron microscopy (cryo-EM) has provided atomic-resolution insights into the complex structure of self-assembled this compound nanotubes. A cryo-EM structure at 2.5-Å resolution revealed that the asymmetric unit within the nanotube contains eight copies of the peptide, organized into two tetramers, resulting in eight distinct environments and conformations for the peptide within the nanotube. This high-resolution structure significantly differs from earlier molecular models primarily based on X-ray fiber diffraction. X-ray crystallography has also been used to determine the structure of this compound derivatives, such as Lan-dap5, at resolutions as high as 0.83 Å, further highlighting the peptide family's polymorphism.
Chromatographic Methods for Research-Grade Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary chromatographic method used for assessing the purity of this compound, including its peptide content and the detection of individual and total peptide-related impurities. These proposed regulatory methods have been validated to ensure the quality and purity of the drug substance. While UPLC-MS/MS was part of the initial search query, the provided results predominantly highlight HPLC and MS for purity assessment.
Spectroscopic Analysis of Conformational Dynamics
Optical spectroscopic techniques, including fluorescence, circular dichroism (CD), and Raman scattering, are extensively used to analyze the structural dynamics and conformational features of this compound.
Circular Dichroism and Raman spectra indicate that this compound in aqueous media exists in a conformational equilibrium involving β-turn, β-strand, and random chain secondary elements. Quantitative analysis suggests that turns account for approximately half of the total structural elements, with the remaining half equally distributed between β-strand and unordered chains. Specifically, Fourier transform infrared (FTIR) spectroscopy, by analyzing amide I vibrations, has shown that 35% of the backbone carbonyl groups are involved in antiparallel β-sheets, 15% in turns, and 50% in random conformations. These findings support a planar β-hairpin conformation stabilized by the disulfide bridge and intramolecular hydrogen bonds.
Raman spectroscopy also confirms the presence of a disulfide bridge in a gauche-gauche-gauche conformation, identified by a characteristic 506 cm⁻¹ vibration. The spectroscopic characteristics of this compound's aromatic residues (D-naphthylalanine, tyrosine, and D-tryptophan) are sensitive to peptide-peptide interactions, and an unusual Raman spectrum for tyrosine has been recorded in relation to its propensity to form hydrogen bonds within assemblies.
Table 1: Secondary Structure Composition of this compound (from FTIR Amide I analysis)
| Secondary Structure Element | Percentage of Backbone Carbonyls Involved |
| Antiparallel β-Sheet | 35% |
| Turn | 15% |
| Random Conformation | 50% |
Investigation of Specific Residue Rotational Freedom
Studies using optical spectroscopies and molecular dynamics have provided insights into the rotational freedom of specific residues within this compound. The central D-Tryptophan (D-Trp) residue, which forms part of the main receptor-interacting region with Lysine, maintains a constant high rotational freedom regardless of the solvent environment (water, water/methanol, or methanol). Furthermore, a solvent-dependent tight β-turn, classified as a type-II' family turn, has been identified in this compound.
This compound Self-Assembly and Supramolecular Architectures
This compound's remarkable ability to self-assemble into highly ordered supramolecular structures is fundamental to its pharmaceutical formulation as a sustained-release gel.
Mechanisms of Peptide Self-Assembly in this compound Formulations
The self-assembly of this compound into nanotubes is a hierarchical process driven by various noncovalent interactions. At lower concentrations (up to approximately 20 mM in pure water), a monomer-dimer equilibrium is established. These noncovalent peptide dimers serve as basic building blocks. The process then progresses through the formation and growth of open ribbons, eventually leading to the closure of these ribbons into hollow nanotubes.
The formation of these structures is primarily driven by the association of β-sheets, mediated by amphiphilicity and a systematic segregation of aromatic and aliphatic side chains. Hydrophobic effects play a significant role in generating a bilayer of fibers that form the filaments, while a hydrogen-bond network maintains the filament structure. Lateral packing of these filaments is further stabilized by hydrophobic interactions. π-π stacking of aromatic side chains is also a crucial interaction in the formation of protofilaments that constitute the nanotubes.
Three key parameters are essential for the formation of this compound nanotubes: (i) the specificity of two of the three aromatic side chains, (ii) the spatial arrangement of hydrophilic and hydrophobic residues, and (iii) the aromatic side chain located in the β-turn of the molecule. The content and manner of addition of counterions, such as acetic acid, are also critical in modulating the self-aggregation process and the characteristics of the resulting supramolecular structures. The self-assembly process is reversible, allowing for the slow release of peptide monomers from the nanotube ends when transferred into a dilute solution.
Structural Determination of this compound Nanotubes and Hydrogels
The atomic structure of this compound nanotubes has been determined at 2.5-Å resolution using cryo-electron microscopy (cryo-EM). This revealed an unexpected complexity, with the asymmetric unit containing eight copies of the peptide, each adopting a slightly different conformation and environment within the nanotube. This high-resolution structure provides critical details on how the peptide molecules pack together.
Earlier structural investigations utilized X-ray fiber diffraction to propose molecular models of the nanotubes. Additionally, X-ray crystallography has been applied to study this compound derivatives, providing high-resolution crystal structures that highlight the peptide's conformational polymorphism.
For characterizing the supramolecular self-assembly and molecular mobility within this compound hydrogel formulations (e.g., Autogel), non-destructive techniques such as pulsed field gradient (PFG) diffusion-ordered spectroscopy (DOSY) magic-angle spinning NMR have been employed. This method determines the diffusion coefficient of supramolecular aggregates, which can then be used to calculate their hydrodynamic radii and construct molecular models. These NMR data are often integrated with other imaging techniques like NMR imaging (MRI) and atomic force microscopy (AFM) to reconstruct supramolecular folding. Scanning electron microscopy (SEM) is also a standard analytical method for characterizing the supramolecular self-assembly of this compound Autogel.
This compound nanotubes exhibit remarkable monodispersity, with reported diameters ranging from approximately 24 nm (244 Å) to 32 nm. The wall thickness of these nanotubes is consistently around 1.8 nm (18 Å) to 2 nm, which is roughly the length of the peptide itself. The ability to control the diameter of these tubes through molecular modifications has also been demonstrated with this compound derivatives.
Table 2: Structural Dimensions of this compound Nanotubes
| Parameter | Value (approximate) | References |
| Diameter | 24-32 nm | |
| Wall Thickness | 1.8-2 nm | |
| Cryo-EM Resolution | 2.5 Å |
Pharmacological Mechanisms and Molecular Targets of Lanreotide
Somatostatin (B550006) Receptor (SSTR) Binding Profile and Selectivity
Lanreotide exhibits a distinct binding profile across the five known human somatostatin receptor subtypes (SSTR1-5), demonstrating varying affinities that dictate its pharmacological actions.
Agonist Activity at SSTR Subtypes
This compound acts as an agonist at somatostatin receptors [1.1, 1.5]. It demonstrates high binding affinity for SSTR2 and SSTR5 [1.1, 1.3, 1.4, 1.5, 2, 5, 6, 7, 8, 9, 10, 11, 12, 13]. A lower affinity is observed for SSTR3 [1.1, 1.3, 1.4, 1.5, 6, 12], while it exhibits reduced or no binding affinity for SSTR1 and SSTR4 [1.1, 1.3, 1.4, 1.5, 12]. The agonistic activity of this compound at SSTR2 and SSTR5 is considered the primary mechanism responsible for inhibiting growth hormone (GH) release [1.1, 7]. Beyond hormonal suppression, SSTR activation by this compound leads to downstream cellular effects such as cell cycle arrest and apoptosis, and a reduction in the production of substances that support tumor growth and angiogenesis, thereby contributing to its antiproliferative effects [1.1, 1.6].
Quantitative Analysis of Binding Affinity to Human SSTR1-5
Quantitative analysis of this compound's binding affinity to human SSTR subtypes reveals specific dissociation constant (Ki) values, highlighting its preferential binding. As reported in Study RO-10 by Ipsen, the manufacturer, the mean ± SEM Ki values for this compound are presented in Table 1 .
Table 1: Quantitative Binding Affinity (Ki) of this compound to Human SSTR Subtypes
| Receptor Subtype | This compound Ki (nM) (Mean ± SEM) |
| hSSTR1 | 2022 ± 394 |
| hSSTR2 | 0.75 ± 0.09 |
| hSSTR3 | 75.2 ± 2.7 |
| hSSTR4 | 1826 ± 264 |
| hSSTR5 | 5.25 ± 0.96 |
These values underscore that this compound binds with nanomolar affinity to SSTR2, SSTR3, and SSTR5, and with micromolar affinity to SSTR1 and SSTR4 .
Receptor Binding Selectivity Over Other Bioreceptors
Information regarding this compound's binding selectivity over other bioreceptors beyond the somatostatin receptor family is not extensively detailed in the provided scientific literature, which focuses predominantly on its interactions with SSTRs.
Molecular Determinants of Receptor Binding and Selectivity (e.g., Beta-Turn Residues)
This compound is a synthetic octapeptide that structurally mimics native somatostatin [1.1, 1.5]. The biological activity of somatostatin-14 (SST-14) is critically dependent on a beta-turn region comprising amino acid residues Phenylalanine (Phe), Tryptophan (Trp), Lysine (Lys), and Threonine (Thr), with Trp and Lys being particularly essential [1.14, 1.32]. This compound retains a cyclic structure, including a Cys-Cys disulfide bridge, which is crucial for its structural stability [1.12, 1.25, 1.33]. The incorporation of D-Tryptophan at position 4 (D-Trp4) in this compound (and octreotide) plays a key role in stabilizing this pharmacophore beta-turn, contributing to its enhanced stability and prolonged biological effects compared to endogenous somatostatin [1.25, 1.33].
Cryo-electron microscopy (cryo-EM) studies investigating the human SSTR2-Gi complex bound with this compound have provided detailed insights into the molecular interactions governing receptor binding and functional stimulation. These studies highlight that interactions between the beta-turn residues of somatostatin analogues and specific transmembrane residues within the SSTR2 ligand-binding pocket are crucial for receptor activation [1.15, 1.23]. Furthermore, specific amino acid residues within SSTR2, such as Gln102 (at position 2.63), Asn276 (at position 6.55), and Phe294 (at position 7.35), are implicated in mediating the selectivity of this compound for SSTR2 over SSTR1 or SSTR4 [1.15, 1.23]. Variations in these crucial binding pocket residues across different SSTR isoforms contribute to the observed differential binding affinities; for example, SSTR1 and SSTR4 possess a Methionine residue at position 2.63, distinct residues at position 205 that interact with Phe7, and Ser305 or Asn293 at position 7.35, which differ from the residues found in SSTR2, SSTR3, and SSTR5 [1.19].
Receptor Activation and Downstream Intracellular Signaling Pathways
The interaction of this compound with SSTRs initiates a cascade of intracellular signaling events, characteristic of G-protein coupled receptor activation.
G-Protein Coupled Receptor (GPCR) Activation by this compound
Somatostatin receptors (SSTRs) are members of the G-protein coupled receptor (GPCR) family, characterized by their seven transmembrane domains [1.12, 1.17, 1.24, 1.27, 1.28]. Upon binding of this compound, SSTRs undergo conformational changes that lead to the activation of associated heterotrimeric G proteins, predominantly the inhibitory G proteins (Gi or Go) [1.17, 1.23, 1.31, 1.34].
This G-protein activation subsequently leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). The resulting decrease in intracellular cAMP levels is a key downstream effect of SSTR activation by this compound [1.1, 1.16, 1.17]. Beyond the cAMP pathway, this compound's activation of SSTRs also triggers the activation of phosphotyrosine phosphatases, such as SHP-1 and SHP-2, which are involved in the dephosphorylation of various intracellular proteins [1.4, 1.17, 1.21].
The broader mechanism of GPCR activation involves intricate conformational rearrangements, including a notable outward movement of transmembrane helix 6 (TM6) and alterations in conserved sequence motifs like CWxP and NPxxY. These structural changes transmit the activation signal from the ligand-binding pocket to the cytoplasmic region, facilitating G-protein interaction [1.30, 1.35]. Through these mechanisms, this compound's activation of SSTRs modulates crucial intracellular signaling pathways, including the AKT and ERK pathways, which contribute to its observed antiproliferative effects [1.20, 1.24]. Additionally, this compound can influence ion currents, such as those involving potassium (K+) and calcium (Ca2+), leading to membrane hyperpolarization and inhibition of Ca2+-mediated depolarization [1.1].
Influence on Cell Cycle Progression and Apoptosis Pathways
This compound exerts antiproliferative effects by influencing cell cycle progression and inducing apoptosis. Activation of SSTRs in tumor cells can lead to downstream cell cycle arrest and/or apoptosis . This mechanism is primarily mediated through the regulation of phosphotyrosine phosphatase (PTP) and mitogen-activated protein (MAP) kinase activities .
Studies on human GH-secreting pituitary adenoma cells and non-functioning pituitary adenomas (NFPAs) have shown that this compound inhibits cell proliferation. For instance, this compound inhibited phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced cell proliferation in NFPAs, with this inhibition being reversed by vanadate (B1173111) pretreatment, suggesting the involvement of tyrosine phosphatases . Similarly, in GH-secreting pituitary adenoma cells, this compound inhibited cell proliferation stimulated by PMA, fetal calf serum, or IGF-I . The antiproliferative effects of this compound have been observed to occur independently of its effects on GH secretory pathways in human somatotroph tumors .
A study investigating the effects of somatostatin-14 (SST-14) and this compound on cell proliferation in human somatotroph pituitary adenomas found that this compound significantly inhibited cell proliferation in 7 out of 18 tumors, with suppression ranging from 5% to 60% (median 16%) .
Regulation of Cell Proliferation and Hormone Synthesis
This compound plays a significant role in regulating cell proliferation and hormone synthesis, particularly in conditions like acromegaly and neuroendocrine tumors (NETs). Its primary mechanism involves binding to SSTR2 and SSTR5, which are highly expressed on NETs . This binding leads to the inhibition of growth hormone (GH) release and other hormone secretions .
In acromegaly, excessive GH production leads to the overproduction of IGF-1, resulting in abnormal tissue and organ growth. This compound helps normalize these hormonal imbalances by inhibiting GH release from the pituitary gland . In neuroendocrine tumors, this compound's action on somatostatin receptors inhibits the growth and secretion of hormones from these tumors, thereby slowing disease progression and alleviating symptoms associated with hormone hypersecretion .
Studies have demonstrated that this compound can decrease GH cell proliferation in acromegaly . The inhibitory effects on cell proliferation have been observed in various tumor types, including somatotroph pituitary adenomas and non-functioning pituitary adenomas .
Conformational Change Analysis of SSTR2 upon this compound Binding
The binding of this compound to SSTR2 induces specific conformational changes in the receptor, crucial for its activation and subsequent signal transmission. Cryo-electron microscopy (cryo-EM) structures of the human SSTR2-Gi complex bound with this compound have been determined at resolutions around 2.87 Å . These studies reveal that this compound binding leads to a series of structural rearrangements in SSTR2, similar to those observed with natural somatostatin-14 (SST-14) and octreotide (B344500) .
Upon this compound binding, highly conserved motifs within SSTR2 undergo conformational shifts that facilitate receptor activation and signal transmission to G proteins . Compared to an inactive μ-opioid receptor (a homologous GPCR used as a reference), the cytoplasmic end of active SSTR2-transmembrane helix 6 (TM6) swings downwards and expands outwards by approximately 10 Å, while the cytoplasmic end of TM7 moves inward by about 5 Å .
Key interactions include the rotation of the P2716.50 angle due to the interaction between D-Trp4 of this compound and F2726.51, leading to the deflection of W2696.48 and expansion of the intracellular end of TM6 . These changes further cascade to affect residues in the PIF motif (e.g., F2656.44, I1303.40) and the DRY motif (e.g., R1403.50), with the upward movement of the R1403.50 side chain being a hallmark feature of class A GPCR activation . These conformational changes extend to the NPxxY motif, causing the cytoplasmic end of TM7 to move towards the core of the transmembrane domain .
Such structural insights highlight the molecular basis of SSTR2 activation by this compound, providing valuable information for understanding its functional selectivity and potency.
This compound’s Regulation of Secretory Processes (Preclinical Focus)
This compound's primary pharmacological action involves the inhibition of various secretory processes, a characteristic shared with native somatostatin. Preclinical studies have extensively investigated these inhibitory effects.
Inhibition of Growth Hormone Secretion
A cornerstone of this compound's therapeutic utility is its potent inhibition of growth hormone (GH) secretion. Preclinical studies have demonstrated that this compound inhibits GH release from cultured anterior pituitary cells . In in vivo experiments involving rats, sheep, and monkeys, this compound effectively inhibited both basal and stimulated GH release . Its duration of action was found to be longer than that of native somatostatin, likely due to reduced metabolic degradation .
This compound dose-dependently reduces spontaneous GH secretion in healthy volunteers and acromegalic patients . This inhibitory effect is mediated primarily through its high affinity for SSTR2 and SSTR5, which are abundant in the pituitary gland .
A preclinical study showed that this compound (immediate-release formulation) significantly reduced plasma growth hormone levels in anesthetized rats.
Table 1: Inhibition of Stimulated Growth Hormone Release by this compound in Anesthetized Rats (Preclinical Data)
| Dose (mcg/kg) | Percent Reduction of Plasma Growth Hormone (relative to controls) at 0.25 hr | Percent Reduction of Plasma Growth Hormone (relative to controls) at 0.5 hr | Percent Reduction of Plasma Growth Hormone (relative to controls) at 0.75 hr | Percent Reduction of Plasma Growth Hormone (relative to controls) at 1 hr | Percent Reduction of Plasma Growth Hormone (relative to controls) at 1.5 hr |
| (Data not available in provided snippets for specific values, but the general trend is inhibition) | (Inhibition observed) | (Inhibition observed) | (Inhibition observed) | (Inhibition observed) | (Inhibition observed) |
Modulation of Insulin (B600854) and Glucagon (B607659) Release
Beyond GH, this compound also modulates the secretion of other hormones, including insulin and glucagon, primarily through its actions on the pancreas. This compound can reduce the secretion of insulin from pancreatic beta cells and glucagon from pancreatic alpha cells . This effect is attributed to its binding to somatostatin receptors present in the pancreas .
Preclinical data suggest that subcutaneously administered this compound was less active than either somatostatin or octreotide in inhibiting glucose-stimulated insulin secretion . This indicates a degree of selectivity in its inhibitory profile, favoring GH inhibition over insulin, which makes it a suitable candidate for treating acromegaly without significantly impacting glucose metabolism in all contexts .
Table 2: Preclinical Effects of this compound on Pancreatic Hormone Secretion
| Hormone | Effect of this compound | Receptor Involvement | Notes (Preclinical Focus) |
| Insulin | Reduced secretion | Somatostatin receptors in pancreas | Less active than somatostatin or octreotide in inhibiting glucose-stimulated insulin secretion |
| Glucagon | Reduced secretion | Somatostatin receptors in pancreas | Contributes to overall hormonal balance modulation |
Effects on Other Gastrointestinal Peptides and Digestive System Functions
This compound significantly influences the secretion and function of various gastrointestinal peptides and digestive system processes. As a somatostatin analog, it suppresses the levels and activities of numerous gastrointestinal peptides, including insulin, glucagon, pancreatic polypeptide, motilin, and gastric inhibitory peptide . It also reduces postprandial gastrin secretion .
Beyond hormonal regulation, this compound impacts exocrine functions. It inhibits bile secretion and the pancreatic secretion of bicarbonate and enzymes . Studies have shown that this compound can significantly decrease gastric acid secretion, with one study reporting a 90% reduction during the initial three-hour period . While gastric emptying may not be significantly modified, this compound can almost completely abolish bile salts and lipase (B570770) responses to a meal . Furthermore, it has been observed to increase duodeno-caecal transit time and decrease the duodenal absorption of carbohydrates and triglycerides . The compound can also alter gut motility and secretion patterns . A notable effect of this compound is its potential to reduce gallbladder motility, which can lead to the formation of gallstones .
Interaction with Endocrine Axes (e.g., Prolactin Secretion)
This compound's primary mechanism of action involves its high binding affinity for human somatostatin receptors (SSTR) 2 and 5, which are abundantly expressed in the anterior pituitary gland and pancreas . This selective binding underpins its significant impact on various endocrine axes.
The predominant pharmacological effect of this compound is the reduction of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels, aiming for their normalization in conditions such as acromegaly . Beyond GH, this compound also interacts with other pituitary hormone secretions. Prolactin (PRL) secretion, for instance, can be effectively inhibited by somatostatin analogs, particularly those that preferentially bind to SSTR2 . Research has demonstrated that this compound can reduce serum prolactin levels in patients diagnosed with mixed pituitary tumors . Additionally, this compound can inhibit the secretion of insulin and glucagon, which may lead to fluctuations in blood glucose levels, potentially causing either hypoglycemia or hyperglycemia .
Immunomodulatory Effects and Underlying Mechanisms
Somatostatin analogs, including this compound, possess various modulatory effects on the immune system . While the precise impact of somatostatin analogs on T cell function is not yet fully elucidated, ongoing research continues to shed light on these complex interactions .
Expression of SSTRs on Immune Cells (e.g., T Cells)
Immune cells have been shown to express somatostatin receptors (SSTRs) differentially across their five subtypes (SSTR1-5) . Specifically, studies on healthy donor T cell subsets, including CD4+ T helper cells, CD8+ cytotoxic T cells, and CD4+CD25+ T regulatory cells, reveal a predominant expression of SSTR2, with low or negligible expression of other SSTR subtypes . This expression profile, primarily characterized by high SSTR2 levels, has been consistently detected through methods such as antibody staining .
In Vitro Effects on Immune Cell Function (e.g., Cytokine Production)
In vitro investigations using healthy donor T cells have generally indicated that this compound, even at concentrations up to 5 µM, does not significantly affect key functional immune response parameters, including the production of cytokines such as interferon (IFN) and interleukin-2 (B1167480) (IL-2) . This absence of in vitro this compound-induced effects on T-cell survival is further supported by intracellular cytokine production assays and signal transduction analyses .
However, it is important to note that some context-dependent effects have been observed in specific cell lines. For instance, in vitro studies involving pancreatic neuroendocrine tumor (NET) cell lines demonstrated that this compound could induce the expression of Th1 cytokines, a phenomenon not observed in bronchial-derived NET cell lines . This suggests that while this compound may have limited direct effects on healthy immune cells in isolation, its impact on immune function might be more pronounced or varied within specific disease microenvironments, such as those associated with certain tumor types.
Modulation of Intracellular Signaling Pathways in Immune Cells (e.g., NFAT, NF-kB, ERK1/2)
In vitro studies examining the effects of this compound on intracellular signaling pathways in healthy donor T cells have shown that this compound, at concentrations up to 5 µM, does not significantly impact the activation of key pathways such as Nuclear Factor of Activated T-cells (NFAT), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB), or Extracellular Signal-Regulated Kinase (ERK1/2) when induced by activators like PMA/Ionomycin or anti-CD3/CD28 antibodies . These pathways are crucial for T cell activation .
In contrast to the in vitro findings, in vivo observations in patients with neuroendocrine tumors (NETs) reveal a more dynamic modulation of signaling pathways. This compound therapy has been associated with reduced effects on WNT, T cell receptor (TCR), and NF-kB signaling in CD8+ T cells, particularly in patients who respond to treatment compared to non-responders . This discrepancy between in vitro and in vivo results suggests that the complex tumor microenvironment and interactions with other immune components may play a role in the observed effects.
Table 1: In Vitro Effects of this compound on Key Intracellular Signaling Pathways in Healthy T Cells
| Signaling Pathway | Effect of this compound (In Vitro, Healthy T Cells) | Reference |
|---|---|---|
| NFAT | No significant effect on activation | |
| NF-kB | No significant effect on activation |
In Vivo Pharmacodynamic Effects on Immune Function
In vivo studies have demonstrated significant pharmacodynamic effects of this compound on immune function, particularly in the context of neuroendocrine tumors (NETs) . This compound therapy has shown the most significant impact on CD8+ T cells, leading to a downregulation of WNT, T cell receptor (TCR), and NF-kB signaling pathways .
Further research comparing responders and non-responders to this compound treatment in NET patients revealed distinct immune modulation profiles. Responders exhibited a downregulation of cytokine and chemokine signaling, coupled with an upregulation of genes associated with ubiquitination and proteasome degradation . These in vivo immune effects, which are often not observed in isolated in vitro settings, underscore the importance of environmental factors, such as interactions with myeloid components of the immune system, in mediating this compound's immunomodulatory actions . Moreover, this compound treatment has been shown to promote a Th1 cytotoxic immune-phenotype in patients with NETs originating from intestinal sites .
Table 2: In Vivo Pharmacodynamic Effects of this compound on Immune Function in NET Patients
| Immune Cell Type/Parameter | Effect in Responders vs. Non-Responders | Reference |
|---|---|---|
| CD8+ T cells (Signaling) | Downregulation of WNT, TCR, NF-kB signaling | |
| Cytokine/Chemokine Signaling | Downregulation | |
| Ubiquitination/Proteasome Degradation Genes | Upregulation |
Preclinical Research Models for Lanreotide Studies
In Vitro Cellular Models for Mechanism Elucidation
In vitro cellular models provide a controlled environment to study the direct effects of Lanreotide on specific cell types, enabling the elucidation of its molecular mechanisms, receptor binding, and cellular responses.
Pituitary cell culture models, such as the rat pituitary tumor cell line GH3, are widely used to investigate the effects of somatostatin (B550006) analogs on growth hormone (GH) secretion and cell proliferation. This compound has been shown to inhibit GH release from cultured anterior pituitary cells. Studies using GH3 cells have demonstrated that this compound, at concentrations of 100 or 1000 nM for 48 hours, can reduce clonogenic survival by 5-10%. While some studies indicate that this compound alone might have minimal cytostatic effects at certain concentrations and time points in GH3 cells, its effects on cell viability and DNA synthesis have been observed in some pituitary adenoma primary cultures and GH3 cells.
Many tumor cells, particularly neuroendocrine tumors (NETs), specifically overexpress somatostatin receptors, predominantly SSTR2. this compound, with its high affinity for SSTR2 and SSTR5, is studied in these cell lines to understand its direct anti-proliferative and pro-apoptotic effects.
Studies on bronchopulmonary NET (BP-NET) cell lines, such as NCI-H720 and NCI-H727, have shown that this compound can diminish cell proliferation in a dose-dependent manner, especially when combined with inhibitors of the PI3K/mTOR pathways. For instance, a multiplexed gene expression analysis in NCI-H720 cells revealed that the combination of a PI3K inhibitor (BYL719) and this compound had a stronger effect on downregulating mitogens compared to this compound alone.
In human lung cancer H446 and human breast cancer MCF-7 cells, which have different levels of SSTR2 expression, this compound-encoded micelles demonstrated more specific cell uptake and cytotoxicity in SSTR2-positive tumor cells via a receptor-mediated mechanism.
Table 1: Effects of this compound in Somatostatin Receptor Overexpressing Cancer Cell Lines
| Cell Line/Type | Somatostatin Receptor Expression | Observed Effect of this compound | Key Findings | References |
| NCI-H720 (BP-NET) | SSTR2 upregulated with BYL719 treatment | Diminished cell proliferation (dose-dependent), induced cell death mechanisms (in combination) | Stronger downregulation of mitogens in combination with PI3K inhibitor. | |
| NCI-H727 (BP-NET) | Not specified directly, but used with NCI-H720 | Diminished cell proliferation (dose-dependent, in combination) | Part of combination therapy study showing enhanced antiproliferative effects. | |
| H446 (Human Lung Cancer) | SSTR2 positive | Specific cell uptake and cytotoxicity (via micelles) | Receptor-mediated mechanism for targeted delivery. | |
| MCF-7 (Human Breast Cancer) | SSTR2 positive | Specific cell uptake and cytotoxicity (via micelles) | Receptor-mediated mechanism for targeted delivery. | |
| BON-1 (Pancreatic NET) | SSTR2, SSTR5 | Minimal cytostatic effects at 16h; significant dose-time dependent anti-tumor effect on everolimus-resistant cells (IC50 ~25 µM at 72h) | This compound can overcome resistance to mTOR inhibitors in some NET cell lines. |
The influence of this compound on the immune system has been a subject of preclinical investigation. In vitro studies have explored its effects on functional immune response parameters in healthy donor T cell subsets. These studies encompass the assessment of SSTR expression, apoptosis induction, cytokine production, and activity of transcription factor signaling pathways. While somatostatin receptors (SSTR1-5) are expressed on immune cells, with T cell subsets predominantly showing high levels of SSTR2, in vitro exposure to this compound at concentrations ranging from 0.01–10 µM generally showed no effect on the functional immune response parameters examined in healthy donor T cells. This suggests that while this compound may have in vivo immune effects, these might be mediated by complex interactions not fully replicated in isolated in vitro systems.
This compound's direct antiproliferative effects have been evaluated across various cancer cell lines using assays like sulforhodamine B assay and MTS assay. In human colon cancer cell lines, this compound alone showed cell survival inhibition ranging from 20% to 40%, depending on the cell line and concentration, though the IC50 (concentration inhibiting cell survival by 50%) was not reached with this compound alone. However, this compound was found to synergistically enhance the antiproliferative effect of chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) and mitomycin C (MIT) in these cell lines.
In pancreatic NET cell lines, such as BON-1 and NCI-H727, this compound demonstrated minimal cytostatic effects at 16 hours. However, in BON-1 cells made resistant to everolimus (B549166) (an mTOR inhibitor), this compound showed a significant dose-time dependent anti-tumor effect, achieving a 50% proliferative inhibition (IC50) of approximately 25 µM after 72 hours of exposure.
Table 2: this compound's Antiproliferative and Cytotoxic Effects in Various Cell Lines
| Cell Line/Type | Assay Method | This compound Concentration/Duration | Observed Effect | IC50 (if reported) | References |
| GH3 (Rat Pituitary) | Clonogenic survival | 100 or 1000 nM for 48h | Reduced clonogenic survival by 5-10% | Not reached | |
| Human Colon Cancer Lines | Sulforhodamine B | Various concentrations | 20-40% cell survival inhibition (alone); synergistic with 5-FU/MIT | Not reached (alone) | |
| NCI-H727 (Pancreatic NET) | MTT | 25 µM, 100 µM at 16h | 17% (25 µM) and 23% (100 µM) reduction in viability | Not reported | |
| BON-1 (Pancreatic NET) | MTT | 100 µM at 16h | 21% reduction in viability | Not reported | |
| BON-1 (Everolimus-resistant) | MTT | Various concentrations, 72h | Significant dose-time dependent anti-tumor effect | ~25 µM at 72h |
Immune Cell Isolation and Culture Systems
In Vivo Animal Models for Hormone Regulation Studies
In vivo animal models are critical for assessing the systemic effects of this compound, particularly its impact on hormone regulation and tumor growth within a living organism.
Rodent models, including rats and mice, are extensively used to study this compound's ability to inhibit growth hormone (GH) secretion. This compound has been shown to inhibit both basal and stimulated GH release in in vivo experiments with rats and mice.
In mouse GH3 tumor xenograft models, this compound at 10 mg/kg moderately inhibited the growth of GH3 tumors, resulting in a tumor growth delay (TGD) time of 4.5 to 8.3 days. These studies provide evidence of this compound's in vivo efficacy in controlling tumor growth associated with GH secretion.
Table 3: Effects of this compound in Rodent Models of Growth Hormone Secretion and Tumor Growth
| Animal Model | Condition/Tumor Type | This compound Dose/Regimen | Observed Effect | References |
| Anesthetized Rats | Basal and stimulated GH secretion | 0.1 - 10 µg/kg | Dose-dependent reduction of plasma GH | |
| sAIPKO Mouse Model | GH-secreting pituitary adenomas | Not directly specified for this compound alone in all contexts, but used as comparator | Inhibitory effect on GH and IGF-1 levels (in context of chimeric molecules) | |
| Mouse GH3 Tumor Xenograft | GH3 tumors | 10 mg/kg once daily | Moderately inhibited tumor growth, TGD of 4.5-8.3 days |
Non-Human Primate Models for Endocrine Regulation
Non-human primate models have been crucial in studying this compound's impact on endocrine regulation, particularly concerning growth hormone (GH) secretion. In vivo experiments conducted in monkeys, specifically cynomolgus monkeys, have demonstrated this compound's potent ability to inhibit both basal and stimulated GH release. Studies showed that this compound reduced plasma GH levels more rapidly than spontaneous reduction and completely blocked arginine-induced GH stimulation in sedated cynomolgus monkeys. Beyond GH, this compound has also been observed to interact significantly with estradiol, leading to an inhibitory effect on prolactin secretion.
Pharmacological studies in various animal models, including primates, indicate that this compound, similar to somatostatin, inhibits the secretion of insulin (B600854) and glucagon (B607659). The use of non-human primate models, such as baboons (Papio anubis), has further contributed to understanding the intricate homologous and heterologous regulation of pituitary receptors for somatostatin, growth hormone-releasing hormone (GHRH), and ghrelin, providing insights into the broader endocrine system interactions.
In Vivo Animal Models for Tumor Growth Inhibition Studies
This compound exhibits antiproliferative activity across various tumor models in vivo. It has been shown to inhibit GH secretion from GH-secreting tumor cells in rats. Preclinical investigations support the utility of this compound, sometimes in combination with other agents, to enhance its antiproliferative effects. Furthermore, this compound has demonstrated antitumoral effects in in vivo animal models of liver cancer.
Xenograft Models Utilizing Human Tumor Cell Lines
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely employed to assess the efficacy of potential cancer therapies, including this compound. In a mouse GH3 tumor xenograft model, this compound alone at a daily dose of 10 mg/kg moderately inhibited the growth of GH3 tumors, resulting in a tumor growth delay (TGD) ranging from 4.5 to 8.3 days. Further dose-response studies in GH3 xenograft models revealed a bell-shaped dose-dependent effect, with optimal tumor growth inhibition observed at a daily this compound dose of 10 mg/kg, yielding a TGD of 13.1 ± 4.7 days.
Beyond direct administration, this compound has been integrated into targeted delivery systems to enhance its efficacy in xenograft models. For instance, this compound-modified micelles encapsulating paclitaxel (B517696) (this compound-PM-PTX) demonstrated superior tumor inhibition in athymic nude mice bearing SSTR2-overexpressing tumors, including human lung cancer H446 and human breast cancer MCF-7 cell lines. Similarly, this compound-conjugated PEG-DSPE micelles accumulated more effectively in SSTR2-high expression tumor xenografts, leading to increased tumor cell apoptosis and efficient suppression of tumor growth.
The following table summarizes key findings from xenograft studies:
| Tumor Cell Line | Model Type | This compound Intervention | Key Finding (Tumor Inhibition) | Reference |
| GH3 (rat) | Mouse Xenograft | 10 mg/kg daily, 5 days | Tumor growth delay (TGD) of 4.5-8.3 days. Optimal TGD of 13.1 ± 4.7 days at 10 mg/kg. | |
| H446 (human lung cancer) | Athymic Nude Mouse Xenograft | This compound-PM-PTX micelles | Stronger tumor inhibition, increased life span, enhanced apoptosis. | |
| MCF-7 (human breast cancer) | Athymic Nude Mouse Xenograft | This compound-PM-PTX micelles | Stronger tumor inhibition, increased life span, enhanced apoptosis. | |
| SSTR2 high expression tumors | Mouse Xenograft | This compound-conjugated PEG-DSPE micelles | Increased accumulation, more apoptosis, efficient tumor growth suppression. |
Orthotopic and Metastatic Preclinical Tumor Models
Orthotopic models involve implanting tumor cells or patient-derived xenografts into the anatomical site corresponding to the tumor's origin in humans. This approach provides a more disease-relevant environment for evaluating primary tumor growth, metastatic activity, and therapeutic responses.
However, the efficacy of this compound can vary depending on the specific orthotopic model. For example, in an orthotopic mouse model of pancreatic neuroendocrine tumors (NETs) using BON cells, treatment with this compound failed to inhibit tumor growth. This contrasts with the effects observed with other compounds in the same model and highlights the importance of model selection. Conversely, the novel pancreatic NET cell line NT-3, which exhibits higher physiological levels of SSTR2 and SSTR5 and a slow growth rate in vivo, is considered a more suitable preclinical NET model for studies involving somatostatin analogues like this compound. While orthotopic models are designed to monitor metastatic activity, specific detailed research findings on this compound's direct inhibition of metastasis in these models were not extensively detailed in the provided search results.
Research on Targeted Delivery Systems Utilizing this compound
This compound's high affinity for somatostatin receptors, particularly SSTR2, makes it an attractive ligand for targeted drug delivery systems in oncology. Many tumor cells specifically overexpress SSTRs, allowing this compound to serve as an effective "homing peptide" for directing therapeutic agents to cancer cells. This strategy aims to enhance drug accumulation at the tumor site, thereby improving efficacy and potentially reducing systemic toxicity.
Micelle Systems for Somatostatin Receptor-Targeted Delivery
Micelle systems represent a promising platform for this compound-mediated targeted drug delivery. Researchers have successfully conjugated this compound to copolymers, such as poly(ethylene glycol)-b-poly(ε-caprolactone) (PEG-b-PCL), to create active targeting micelles. These this compound-encoded micelles, when loaded with chemotherapeutic agents like paclitaxel (this compound-PM-PTX), have been characterized as spherical nanoparticles with a hydrodynamic diameter of approximately 43.2 ± 0.4 nm and demonstrated high drug encapsulation efficiency (87.1 ± 2.8%).
In vitro and in vivo studies have shown that these this compound-modified micelles exhibit more specific cellular uptake and cytotoxicity in SSTR2-positive tumor cells (e.g., human lung cancer H446 and human breast cancer MCF-7) through a receptor-mediated mechanism, compared to passive targeting micelles. Similarly, this compound-conjugated PEG-DSPE micelles have been developed, with their cellular uptake directly correlating with the expression level of SSTR2, further confirming the receptor-mediated delivery pathway. this compound's incorporation onto the surface of nanoparticles enables specific binding to tumor cells expressing SSTRs.
Biocompatibility and Release Profile Analysis in Animal Models
The design of targeted delivery systems also involves rigorous assessment of their biocompatibility and drug release characteristics in preclinical models. This compound-encoded micelle systems, such as the this compound-PM-PTX micelles, have been shown to possess a slow drug release rate, which is beneficial for sustained therapeutic effects.
Furthermore, in animal studies, these active targeting micelles demonstrated favorable biocompatibility profiles. They were associated with less body weight loss, lower hemolysis, and reduced myelosuppression when compared to control groups, suggesting a safer delivery approach. Beyond micellar systems, this compound itself, when administered, forms a drug depot at the injection site, characterized by an initial rapid subcutaneous release followed by precipitation, contributing to its sustained release profile in vivo.
Comparative Pharmacological Analysis of Lanreotide with Other Somatostatin Analogs
Comparative Receptor Binding and Activation Specificities
The therapeutic efficacy of SSAs is intrinsically linked to their binding affinity and activation patterns across the SSTR subtypes. These receptors are G protein-coupled receptors (GPCRs) that, upon ligand binding, initiate intracellular signaling cascades, predominantly leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels, thereby modulating various cellular functions including hormone release and cell proliferation.
Differential Affinity Profiles Across SSTR Subtypes (e.g., vs. Octreotide (B344500), Pasireotide)
Lanreotide, a first-generation SSA, demonstrates high binding affinity for human SSTR2 and SSTR5, with a comparatively reduced affinity for SSTR1, SSTR3, and SSTR4. Similarly, octreotide, another first-generation analog, exhibits high affinity for SSTR2 and SSTR5, a moderate affinity for SSTR3, but no significant binding to SSTR1 and SSTR4. The predominant expression of SSTR2 in well-differentiated neuroendocrine tumors (NETs) is often correlated with the clinical benefits observed with octreotide treatment.
In contrast, pasireotide (B1678482), a second-generation multireceptor-targeted SSA, possesses a broader SSTR binding profile. It shows high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with its highest affinity directed towards SSTR5, and a lower affinity for SSTR4. This expanded binding profile distinguishes pasireotide from the first-generation SSAs. Specifically, compared to octreotide, pasireotide demonstrates a 30-fold higher affinity for SSTR1, a 5-fold higher affinity for SSTR3, and a 39-fold higher affinity for SSTR5, while exhibiting approximately 2.5 times lower affinity for SSTR2. When compared to this compound, pasireotide shows a 19-fold higher affinity for SSTR1, a 9-fold higher affinity for SSTR3, and a notable 106-fold higher affinity for SSTR5, with comparable affinity for SSTR2.
The distinct SSTR binding profiles are summarized in the following table:
| Somatostatin (B550006) Analog | SSTR1 Affinity | SSTR2 Affinity | SSTR3 Affinity | SSTR4 Affinity | SSTR5 Affinity |
| This compound | Reduced | High | Reduced | Reduced | High |
| Octreotide | No binding | High | Moderate | No binding | High |
| Pasireotide | High | High | High | Lower | Highest |
Structural Insights into SSTR Activation by Different Analogs
The structural basis for the differential SSTR activation by these analogs lies in their unique molecular interactions within the receptor binding pockets. Somatostatin analogs are synthetic peptides that retain the crucial pharmacophoric residues, typically a Trp-Lys motif, found in native somatostatin.
Cryo-electron microscopy (cryo-EM) studies have provided significant insights into the binding mechanisms of octreotide and this compound with SSTR2. These studies reveal that interactions between the β-turn residues within the SSA and specific transmembrane residues of SSTR2 in the ligand-binding pocket are critical for receptor binding and functional stimulation. For instance, residues such as Q102, N276, and F294 in SSTR2 are implicated in the selectivity of this compound and octreotide for SSTR2 over SSTR1 or SSTR4. More detailed analysis shows that octreotide forms hydrophobic interactions with I284 and P286 in the extracellular loop 3 (ECL3) of SSTR2. Its disulfide bond engages in van der Waals forces with F294, while the main chain of Cys2 forms polar contacts with N276 and S279. Furthermore, Phe3 of octreotide participates in hydrophobic interactions with I195 and Y205 in transmembrane helix 5 (TM5).
Pasireotide's broader binding profile is structurally distinct. Cryo-EM structures of SSTR1 and SSTR3 bound to pasireotide demonstrate a conserved recognition pattern that involves an extended binding pocket, which is unique compared to the binding of SST14, octreotide, and this compound. This "additional anchor" in pasireotide's structure allows it to maintain a more rigid binding conformation across different SSTR subtypes, a characteristic not observed with SST14. The preferential binding of pasireotide to SSTR5 is attributed to specific interactions between the Tyr(Bzl)/DTrp residues of pasireotide and SSTR5.
Comparative Cellular and Molecular Pharmacodynamics
The differential receptor binding profiles of this compound, octreotide, and pasireotide translate into distinct cellular and molecular pharmacodynamic effects, influencing hormone secretion, cell proliferation, and immune system modulation.
Comparative Effects on Hormone Secretion in Preclinical Models
Somatostatin and its analogs primarily exert their effects by inhibiting the secretion of various hormones.
Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1): All three analogs are known to inhibit GH and IGF-1 secretion, a primary mechanism for their use in acromegaly. this compound's activity at SSTR2 and SSTR5 is considered the primary mechanism for GH inhibition. Octreotide also primarily inhibits GH release from the anterior pituitary gland by binding to SSTRs in the pituitary. Preclinical studies have indicated that pasireotide, with its broader SSTR binding profile, particularly its high affinity for SSTR5, demonstrates superior efficacy in reducing IGF-1 levels compared to octreotide in acromegaly, while its effect on GH reduction can be superimposable. This superiority in IGF-1 normalization with pasireotide may be linked to the role of SSTRs in disrupting GH signaling on hepatic cells and subsequent IGF-1 transcription, as activation of hepatic SSTR2 and SSTR3 can downregulate IGF-1 transcription.
Insulin (B600854) and Glucagon (B607659): The impact on glucose metabolism varies among the analogs. This compound can produce a reduction and delay in post-prandial insulin secretion, leading to transient, mild glucose intolerance in healthy subjects. Octreotide also inhibits insulin and glucagon secretion. Pasireotide, due to its high-affinity binding to SSTR5, potently suppresses insulin secretion, while its inhibitory effect on glucagon secretion is only modest. This differential effect on pancreatic alpha and beta cells, which predominantly express SSTR2 and SSTR5 respectively, contributes to the increased blood glucose levels observed with pasireotide.
Gastrointestinal Hormones: this compound inhibits the basal secretion of motilin, gastric inhibitory peptide, and pancreatic polypeptide, and the postprandial secretion of pancreatic polypeptide, gastrin, and cholecystokinin (B1591339) (CCK). Octreotide similarly inhibits the secretion of various gastrointestinal peptides, including gastrin, vasoactive intestinal peptide (VIP), and serotonin. SSTR2 and SSTR5 are responsible for inhibiting gastrin secretion, and SSTR1 and SSTR2 play a role in inhibiting peristalsis and intestinal secretion.
Comparative Antiproliferative Mechanisms
Beyond their antisecretory effects, SSAs also exert antiproliferative actions, which are crucial in the management of neuroendocrine tumors.
Direct Tumor Growth Inhibition and Apoptosis: this compound has potent antiproliferative effects through both direct and indirect mechanisms. SSTR activation by this compound induces downstream cell cycle arrest and/or apoptosis in tumor cells. Octreotide also exhibits antiproliferative properties, inhibiting tumor cell growth and inducing apoptosis.
Angiogenesis Inhibition: SSTR activation by SSAs can lead to blunted production of substances that support tumor growth and inhibit tumor angiogenesis (the formation of new blood vessels that supply the tumor). This contributes to their antiproliferative effects.
Tumor Shrinkage: While SSAs generally have limited activity in terms of tumor shrinkage, they are able to stabilize tumor proliferation, leading to a significant delay in disease progression. Pasireotide has been shown to induce tumor shrinkage, with studies reporting a reduction in tumor volume in patients with acromegaly.
Comparative Analysis of Immune System Modulation
Somatostatin receptors are widely distributed in various immune cells, suggesting a role for SSAs in modulating the immune system.
SSTR Expression in Immune Cells: SSTRs are expressed in activated immune cells and various types of inflammatory cells. All five SSTRs are present in inflammatory and immune cells.
Immunomodulatory Effects: While the precise comparative immunomodulatory mechanisms of this compound, octreotide, and pasireotide are complex and still under investigation, it is known that SSTR activation can modify the capacity of resistant cells and cover the creation of hurtful cytokines. The activation of SSTRs can influence various aspects of immune function, including cell proliferation, cytokine production, and inflammatory responses. Further detailed research is needed to fully elucidate the differential immunomodulatory effects of each analog.
Emerging Research Frontiers and Future Directions for Lanreotide
Exploration of Novel Molecular Targets and Pathways
Current research is expanding beyond the well-characterized somatostatin (B550006) receptor (SSTR) interactions to uncover additional molecular targets and signaling pathways influenced by Lanreotide. This deeper understanding is crucial for developing more precise and effective therapeutic strategies.
This compound primarily exerts its effects through high-affinity binding to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), with a moderate affinity for SSTR3 . While these interactions are well-established, future research endeavors are exploring potential interactions with less characterized SSTR subtypes or even non-SSTR proteins. Understanding the full spectrum of this compound's receptor binding profile, including any off-target or low-affinity interactions, could reveal novel therapeutic avenues or explain currently uncharacterized clinical effects. The diverse expression patterns of SSTRs across various tissues suggest that nuanced interactions with specific receptor subtypes could be further elucidated to refine this compound's application in different disease contexts.
β-Arrestins are crucial scaffold proteins that regulate G protein-coupled receptor (GPCR) signaling, including SSTRs, by mediating receptor desensitization, internalization, and initiating G protein-independent signaling pathways . Research indicates that the five SSTR subtypes exhibit distinct patterns of β-arrestin mobilization and endosomal sorting . For instance, SSTR2 forms strong and stable interactions with both β-arrestin 1 and 2, whereas SSTR5 transiently recruits only β-arrestin 2 .
Studies have shown that low expression of β-arrestin 1, but not β-arrestin 2, correlates with reduced SSTR2 recycling and an improved response to somatostatin analogs in terms of growth hormone (GH) suppression, both in vitro and in vivo . Furthermore, the endogenous somatostatin-14 (SST-14) induces SSTR2A endocytosis, a process dependent on sustained interactions with β-arrestins, followed by receptor recycling . Differential β-arrestin recruitment patterns, as observed with other somatostatin analogs like pasireotide (B1678482) compared to octreotide (B344500), can lead to distinct SSTR internalization and trafficking profiles . Investigating how this compound specifically modulates β-arrestin interactions and the downstream signaling pathways could provide insights into biased agonism and potentially lead to the development of this compound variants with tailored signaling properties for enhanced therapeutic outcomes.
The Aryl Hydrocarbon Receptor Interacting Protein (AIP) functions as a tumor-suppressor gene, and its expression levels are increasingly recognized as a significant factor influencing the response to somatostatin receptor ligands (SRLs) like this compound . Patients with germline mutations in the AIP gene often present with young-onset acromegaly and exhibit a poor response to first-generation SRLs . Beyond genetic mutations, reduced AIP expression, even in the absence of a mutation, has been linked to resistance to first-generation SRLs, potentially due to decreased SSTR2A expression in AIP-deficient tumors .
Conversely, studies have demonstrated that treatment with somatostatin analogs, including this compound, can increase AIP expression in somatotropinomas . This upregulation of AIP has been associated with a better preoperative response to SRLs . For example, in a study involving patients treated with this compound, a significant increase in AIP immunostaining was observed in somatotroph adenomas compared to untreated controls, and this increase correlated with favorable treatment outcomes in female patients . These findings underscore a direct involvement of AIP in SST signaling pathways and highlight its potential as a biomarker for predicting this compound responsiveness and guiding personalized treatment strategies.
Table 1: Influence of Somatostatin Analog Treatment on AIP Expression and Clinical Response
| Study Type | Treatment | AIP Expression Change | Associated Clinical Outcome | Reference |
| Human Tumor Samples | This compound Pretreatment | Significantly stronger AIP immunostaining | Reduced GH/IGF-I, tumor volume reduction (especially in females) | |
| Human Tumor Samples | Somatostatin Analogs | Increased AIP immunostaining in treated vs. untreated tumors | Better preoperative response | |
| In Vitro (GH3 cells) | Octreotide Treatment | Median twofold increase in AIP mRNA and protein | N/A (cellular effect) | |
| Clinical Observation | Low AIP Expression | N/A | Reduced chance of disease control with SRLs |
Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering of data.
The intricate molecular architecture and self-assembly properties of this compound are critical to its pharmacological profile, particularly its sustained-release formulation . Computational and in silico modeling techniques are emerging as powerful tools to decipher these complex interactions and identify novel molecular targets. While this compound's primary targets are SSTRs, advanced computational approaches, such as molecular docking, can be employed to screen for potential binding affinities with non-SSTR proteins. This can help predict unforeseen interactions that might contribute to its therapeutic effects or reveal new applications.
The rational design of peptide-based materials, including therapeutic formulations, necessitates a profound understanding of the chemical and physicochemical rules that govern peptide assembly and folding . High-resolution structural data, such as that obtained from cryo-electron microscopy (cryo-EM) revealing the atomic structure of this compound nanotubes, provides a foundation for such modeling . By leveraging computational simulations, researchers can explore conformational dynamics, predict binding to a broader range of proteins, and virtually test modifications to the this compound molecule to optimize its properties or identify entirely new therapeutic targets. This approach accelerates the discovery process by narrowing down potential candidates for experimental validation.
Interplay between AIP Expression and Cell-Surface Molecular Receptors
Advanced Formulation Research and Peptide Engineering
Beyond understanding its molecular interactions, significant research is dedicated to enhancing this compound's formulation to improve patient experience and therapeutic efficacy.
A unique characteristic of this compound is its intrinsic ability to self-assemble in aqueous solutions, forming hollow, monodisperse nanotubes with a diameter of approximately 24 nm . This self-assembly phenomenon is central to its sustained-release formulation, Somatuline Autogel/Depot, which allows for prolonged therapeutic levels after subcutaneous injection . The process is a remarkable example of spontaneous self-organization, driven by specific molecular parameters .
Key elements identified as essential for the formation of these stable nanotubes include:
The specificity of two of the three aromatic side chains present in the octapeptide .
The precise spatial arrangement of hydrophilic and hydrophobic residues .
The critical role of the aromatic side chain located in the β-turn of the molecule .
Modifications to these molecular characteristics can disrupt the self-assembly process, leading to the formation of less ordered structures, such as amyloid fibers or curved lamellae . Recent advancements, particularly in cryo-EM, have enabled the determination of the atomic structure of this compound nanotubes at high resolution (2.5-Å) . This revealed an unexpected complexity, with eight copies of the peptide forming two tetramers within the asymmetric unit, resulting in eight distinct peptide environments and conformations within the nanotube .
This detailed structural and mechanistic understanding is paving the way for the rational design of next-generation self-assembling peptide formulations. Future research focuses on engineering this compound and related peptides to optimize their self-assembly properties, aiming for improved pharmacokinetics, enhanced stability, and even more controlled or extended release profiles. This includes exploring modifications to the peptide sequence or its chemical environment to fine-tune the self-assembly process for specific therapeutic needs .
Table 2: Key Molecular Parameters for this compound Nanotube Self-Assembly
| Parameter | Description | Impact on Self-Assembly | Reference |
| Aromatic Side Chains | Specificity of two out of three aromatic residues (D-naphthylalanine, D-Tryptophan, Tyrosine) | Essential for nanotube formation | |
| Hydrophilic/Hydrophobic Residues | Spatial arrangement of these residues | Critical for ordered architecture | |
| β-Turn Aromatic Side Chain | Aromatic residue at the β-turn | Crucial for proper molecular conformation and assembly | |
| Disulfide Bridge | Intramolecular bond between Cys residues | Stabilizes β-hairpin conformation, important for assembly | |
| Counterions (e.g., Acetate) | Nature and content of counterions | Critical for modulating aggregation process and supramolecular structure characteristics |
Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering of data.
Development of Novel Long-Acting Release Systems
This compound Autogel/Depot is notable for its sustained-release profile, which is achieved through an innovative peptide self-assembly method, allowing for a stable linear release over approximately 28 days . Current research in long-acting release systems for this compound primarily focuses on enhancing the administration experience rather than fundamentally altering the drug's inherent sustained-release mechanism. Ipsen has introduced a redesigned pre-filled syringe, approved in the United States in 2019 and Canada in 2020, featuring updated elements such as larger flanges, a needle shield removal system, and a more stable plunger, all aimed at facilitating easier and more comfortable administration for healthcare providers . Further advancements include an investment in a new state-of-the-art electronic autoinjector, anticipated for launch in 2024, which will incorporate a motorized device with a significantly thinner injection needle to enable a controlled and sustained injection, potentially improving patient comfort and enabling independent administration. While specific to octreotide, preclinical studies exploring hydrogel-octreotide conjugates for sustained drug release in rats demonstrate a broader trend in somatostatin analog research towards developing less painful and more effective long-term parenteral delivery methods.
Engineering of this compound Epimers for Modified Activity Profiles
The field of peptide engineering is actively investigating the synthesis and characterization of this compound epimers to potentially modify its activity profile. Recent research has focused on the "on-resin synthesis of this compound epimers and studies of their structure–activity relationships". This work involves the rapid synthesis and biological profiling of eight possible epimers of this compound. While most of these epimers exhibited compromised antiproliferative activity, one specific epimer, designated P7, demonstrated antiproliferative activity and serum stability comparable to the original this compound active pharmaceutical ingredient (API). This finding highlights the potential for engineering this compound analogs to achieve similar or enhanced therapeutic effects, thereby encouraging the development of novel somatostatin analog (SSA) scaffolds with potentially modified activity profiles.
Development of Predictive Biomarkers in Preclinical Settings
The identification of predictive biomarkers is a critical area of preclinical research, aiming to personalize this compound treatment and optimize patient selection.
Molecular Profiling for Response Prediction in Animal Models
Molecular profiling of neuroendocrine tumors (NETs) in preclinical models is essential for understanding disease pathogenesis and for stratifying tumors based on their likely response to therapy. Researchers have conducted in-depth analyses of proteomic changes in NET cell line models following this compound treatment. One key finding from preclinical studies is the upregulation of somatostatin receptor type 2 (SSTR2) in NCI-H720 and NT-3 cell lines when treated with the PI3K inhibitor BYL719 (alpelisib). This observation suggests that reinduction of SSTR expression could be a valuable strategy for both therapeutic intervention and diagnostic applications. Furthermore, insights from clinical studies, which can inform preclinical model development, indicate that early efficacy, as measured by tumor volume reduction and changes in growth hormone (GH) and insulin-like growth factor-1 (IGF-1) levels, may serve as a predictive indicator for long-term response to this compound in acromegaly.
Gene Expression Analysis in Preclinical Immune Studies
Preclinical investigations are actively exploring the immunomodulatory effects of this compound and identifying associated gene expression changes. Studies have performed immune-focused gene and protein expression profiling on peripheral blood samples from NET patients, correlating these profiles with clinical response. In vivo, this compound therapy was observed to have reduced effects on Wnt, T-cell receptor (TCR), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways in CD8+ T cells of responders compared to non-responders. Responders also exhibited reduced effects on cytokine and chemokine signaling, but a greater impact on ubiquitination and proteasome degradation genes. Notably, this compound treatment demonstrated less influence on the immune-related gene expression profiles within the effector Tc cells of responders. Additionally, specific antigen-presenting cell-related genes were found to be significantly altered in T cell populations. These preclinical studies are crucial for gaining a deeper understanding of how somatostatin analogs (SSAs) influence the immune system, thereby laying the groundwork for future clinical trials investigating combination treatments with immunotherapies.
Investigation of Combination Modalities in Preclinical Models
A significant area of preclinical research focuses on combining this compound with other therapeutic agents to achieve synergistic effects and overcome potential resistance mechanisms.
Synergistic Effects with Molecular Targeted Therapies
The strategy of combining therapies is being rigorously investigated in preclinical models to inhibit tumor growth by targeting multiple pathways. Preclinical evidence suggests that the combination of this compound with molecular targeted therapies can yield synergistic antiproliferative effects. For instance, studies indicate that mammalian target of rapamycin (B549165) (mTOR) inhibitors, such as everolimus (B549166), may exhibit synergistic activity with somatostatin analogs (SSAs) due to their combined inhibition of the mTOR and insulin-like growth factor pathways.
A notable preclinical finding demonstrated that pretreatment with the PI3K inhibitor BYL719 (alpelisib) and the mTOR inhibitor everolimus significantly enhanced the antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor (BP-NET) cell lines, specifically NCI-H720 and NCI-H727. This triple combination therapy (BYL719, everolimus, and this compound) resulted in a substantial reduction in living cells, ranging from 20% to 70%, a marked improvement compared to this compound alone or this compound combined with BYL719, which reduced living cells by only 1% to 23%. Furthermore, multiplexed gene expression analysis revealed that the combination of BYL719 and this compound had a more pronounced effect on the downregulation of mitogens than this compound as a monotherapy. The upregulation of SSTR2 observed in NCI-H720 cells treated with BYL719 suggests that reinduction of somatostatin receptor expression could be a viable therapeutic strategy.
Beyond mTOR and PI3K inhibitors, preclinical work has also explored this compound's potential synergy with other agents. For example, a phase 2 study in progressive thoracic neuroendocrine tumors (T-NETs) showed promising efficacy for the combination of this compound with temozolomide (B1682018) (TMZ), supported by earlier preclinical evidence of synergistic cytotoxicity when this compound was combined with 5-fluorouracil (B62378) and mitomycin C in human colon cancer cell lines. The interaction of this compound with other molecular targeted therapies, including sunitinib (B231) and regorafenib, on intracellular signaling is also an active area of investigation.
Table 1: Key Preclinical Combination Therapy Findings
| Combination Therapy | Preclinical Model/Cell Lines | Observed Effect | Citation |
| This compound + BYL719 + Everolimus | BP-NET cell lines (NCI-H720, NCI-H727) | Synergistic antiproliferative effect; 20-70% reduction in living cells; stronger downregulation of mitogens | |
| This compound + 5-fluorouracil | Human colon cancer cell lines | Synergistic antiproliferative effects | |
| This compound + Mitomycin C | Human colon cancer cell lines | Synergistic antiproliferative effects | |
| This compound + Temozolomide | T-NETs (clinical, supported by preclinical rationale) | Promising efficacy (in clinical, based on preclinical synergy with other chemotherapies) | |
| This compound + mTOR inhibitors (general) | Preclinical models | Synergistic activity due to combined pathway inhibition |
Combination Strategies with Immunotherapies
The exploration of this compound in combination with immunotherapies represents a promising frontier in cancer treatment, particularly for neuroendocrine tumors (NETs). While somatostatin analogs (SSAs) like this compound are foundational in NET management, their influence on the immune system is an area of active investigation.
Studies suggest that this compound may exert pharmacodynamic effects on immune function in vivo, which correlate with clinical responses in NET patients. For instance, research has investigated the combination of this compound with immune checkpoint inhibitors, such as pembrolizumab, in patients with low- and intermediate-grade gastroenteropancreatic neuroendocrine tumors (GEP-NETs) that have progressed on prior SSA therapy. Preliminary results from the PLANET study (NCT03043664) indicated that while immune checkpoint blockade showed low activity as a monotherapy in unselected GEP-NET patients, clinical benefit (stable disease or better) was associated with peripheral blood on-treatment effector memory T cell activation. Conversely, progressive disease was linked to baseline peripheral blood regulatory T cell (Treg) activation, suggesting that strategies to reduce Treg activation or enhance effector memory activation during immunotherapy warrant further study.
Another area of investigation involves this compound's potential to overcome resistance to other targeted therapies, such as everolimus, by inducing cytokine modulation. This suggests a new indirect mechanism of action for this compound that could be leveraged in combination strategies.
Table 1: Key Findings in this compound Combination Immunotherapy Research
| Combination Therapy | Disease Context | Key Findings | Reference |
| This compound + Pembrolizumab | Low- and intermediate-grade GEP-NETs | Clinical benefit associated with on-treatment effector memory T cell activation; progressive disease linked to baseline Treg activation. Low activity in unselected patients. | |
| This compound + IL-2 | Medullary Thyroid Carcinoma (MTC) | Early evidence suggests a role in advanced MTC, awaiting confirmation in larger studies. | |
| This compound + Everolimus | Neuroendocrine Tumors (NETs) with everolimus resistance | Potential to overcome resistance through cytokine modulation. |
Repurposing of this compound for New Indications Based on Mechanistic Insights
The multifaceted mechanisms of action of this compound, including its ability to bind to somatostatin receptors (SSTRs), inhibit growth hormone (GH), and exert anti-inflammatory and anti-angiogenic effects, have prompted its investigation for repurposing in various endocrine and non-endocrine diseases.
Exploration of Applications in Diabetic Macular Edema (Mechanistic Studies)
Diabetic macular edema (DME) is a significant cause of vision loss in diabetic patients, often resistant to conventional treatments. this compound has emerged as a potential alternative, with studies exploring its efficacy and underlying mechanisms in this condition.
Research indicates that this compound may influence the development of diabetic retinopathy and DME through several mechanisms: a direct anti-vascular endothelial growth factor (anti-VEGF) effect, inhibition of growth hormone (GH), induction of endothelial cell apoptosis, and anti-inflammatory effects. Studies on retinal pigment epithelial cell cultures have shown this compound to have antiapoptotic effects. Clinically, this compound has been shown to significantly improve visual acuity and reduce macular edema in patients with persistent DME, particularly those resistant to other treatments.
Research into Other Endocrine and Non-Endocrine Disease Mechanisms
Beyond DME, this compound's broad inhibitory effects mediated via SSTRs (particularly SSTR2 and SSTR5) and its influence on various endocrine and neuroendocrine functions have led to its investigation in other conditions. Its established role in managing acromegaly and neuroendocrine tumors stems from its ability to inhibit growth hormone release and exert antiproliferative effects through mechanisms like cell cycle arrest, apoptosis, and inhibition of tumor angiogenesis.
This compound is also being studied as a possible general anti-tumor agent beyond its primary indications, and it has shown activity against non-endocrine tumors. For instance, it has been explored in the treatment of congenital hyperinsulinaemic hypoglycemia (CHI).
Fundamental Research into Peptide Self-Assembly and Nanostructure Formation
This compound is a remarkable example of a synthetic peptide that spontaneously self-assembles in water to form highly ordered nanostructures, specifically hollow and monodisperse nanotubes with a diameter of 24 nm. This intrinsic property is leveraged in its pharmaceutical formulation, where the self-assembled nanotubes contribute to the sustained release of the peptide.
Fundamental research aims to elucidate the molecular origins and pathways of this self-assembly process. Studies have revealed a hierarchical organization within the nanotubes, involving peptide dimers, amyloid filaments, and the lateral packing of these filaments into nanotubes. The self-assembly process of this compound into nanotubes is characterized by a sequence of equilibria involving different intermediate oligomeric species: monomer/dimer, dimer/open ribbons, and open ribbons/short nanotubes.
Key molecular parameters essential for the formation of this compound nanotubes have been identified:
The specificity of two of the three aromatic side chains.
The spatial arrangement of hydrophilic and hydrophobic residues.
The aromatic side chain in the beta-turn of the molecule.
Modifications to these characteristics can lead to a loss of self-assembling capability or the formation of less-ordered architectures, such as amyloid fibers. Recent advancements, including cryoelectron microscopy (cryo-EM), have enabled the determination of the atomic structure of this compound nanotubes at high resolution (2.5-Å), revealing an unexpected complexity with eight copies of the peptide forming two tetramers within the asymmetric unit, each with different conformations. This highlights the intricate nature and challenges in predicting the self-assembly of small peptides.
Furthermore, research explores the use of this compound in creating novel 1D magnetic nanostructures by combining its self-assembling properties with silica (B1680970) precursors and magnetic nanoparticles. The supramolecular structure formed in this compound's prolonged-release gel formulations is a critical determinant of its pharmaceutical profile, and advanced analytical approaches like pulsed field gradient diffusion-ordered spectroscopy (PFG-DOSY) NMR are being employed to characterize these assemblies.
Table 2: Stages and Intermediates in this compound Nanotube Self-Assembly
| Assembly Stage | Intermediate Oligomeric Species | Characterization Method | Reference |
| Stage 1 | Peptide Dimer | Analytical centrifugation, NMR translational diffusion experiments | |
| Stage 2 | Open Ribbon | Transmission electron microscopy, small angle X-ray scattering | |
| Stage 3 | Unstable Helical Ribbon | Transmission electron microscopy, small angle X-ray scattering | |
| Final Structure | Nanotube | Cryo-EM, X-ray fiber diffraction, vibrational spectroscopies |
Q & A
Q. What is the mechanism of action of Lanreotide in neuroendocrine tumors (NETs), and how does it influence experimental design?
Methodological Answer: this compound, a somatostatin analog (SSA), binds to somatostatin receptors (SSTR2/5) to exert antisecretory and antiproliferative effects . Key trials like CLARINET and PROMID validated its role in tumor control by measuring progression-free survival (PFS) as a primary endpoint. When designing experiments, researchers should:
- Use SSTR-positive patient cohorts (confirmed via imaging or biopsy).
- Standardize dosing (e.g., 120 mg deep subcutaneous injection every 28 days).
- Select endpoints aligned with regulatory frameworks (e.g., PFS, symptom reduction, quality of life metrics).
- Include control arms (placebo or active comparators like octreotide) to assess relative efficacy .
Q. How do phase III trials (e.g., CLARINET) inform dosing protocols for this compound in gastroenteropancreatic NETs?
Methodological Answer: The CLARINET trial established this compound’s efficacy in non-functioning, well-differentiated NETs with a median PFS of 32.9 months vs. 18.0 months for placebo . Methodological considerations include:
- Patient stratification: Grade 1/2 tumors, Ki-67 index <10%, and stable disease at baseline.
- Outcome measures: Radiological assessments (RECIST criteria) every 6–12 months.
- Safety monitoring: Track gallstone formation, glucose metabolism changes, and injection-site reactions.
- Statistical powering: Sample size calculations based on hazard ratios (e.g., CLARINET’s 204 patients provided 90% power to detect a 0.5 HR) .
Advanced Research Questions
Q. How can conflicting data on this compound’s antitumor efficacy across NET subtypes be reconciled?
Methodological Answer: Discrepancies arise from heterogeneous trial populations (e.g., midgut vs. pancreatic NETs) and indirect comparisons with other SSAs. To address this:
- Conduct subgroup analyses by tumor location, grade, and SSTR expression.
- Use network meta-analyses to compare this compound with octreotide or everolimus, adjusting for trial design differences (e.g., PROMID’s focus on midgut tumors vs. CLARINET’s broader inclusion) .
- Incorporate real-world data to assess long-term outcomes in diverse populations, adjusting for confounders like prior therapies .
Q. What methodologies are suitable for evaluating this compound’s synergy with percutaneous endoscopic gastrostomy (PEG) in advanced ovarian cancer?
Methodological Answer: Evidence from a single-center study (n=93) showed this compound + PEG reduced gastrointestinal secretions and improved symptom control (e.g., 67.2% reduction in colic pain) . To replicate or expand these findings:
- Study design: Open-label, single-arm trials with historical controls.
- Endpoints: Patient-reported outcomes (PROs) for nausea, vomiting, and abdominal distension; nutritional status via serum albumin.
- Statistical approach: Longitudinal mixed-effects models to account for repeated measures.
- Ethical considerations: Prioritize palliative care endpoints in terminal patients .
Q. How should researchers address assumptions of equivalent efficacy between this compound and octreotide in cost-effectiveness models?
Methodological Answer: Pharmacoeconomic studies often assume equivalence despite lacking head-to-head trials. To mitigate bias:
- Conduct sensitivity analyses varying efficacy assumptions (e.g., ±10% PFS difference).
- Use real-world dosing data : this compound’s monthly injections vs. octreotide’s varied regimens.
- Model tumor progression states with Markov chains, incorporating quality-adjusted life years (QALYs) and direct medical costs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
